BenchChemオンラインストアへようこそ!

[4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Conformational restriction Rotatable bond count Entropic penalty

The compound [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353982-11-2) is a bifunctional piperidine-acetic acid building block featuring a Boc-protected N-cyclopropylamine substituent at the piperidine 4-position. With a molecular formula of C15H26N2O4 and a molecular weight of 298.38 g/mol, it serves as a conformationally constrained intermediate for medicinal chemistry programs, particularly those requiring rigidified piperidine scaffolds with orthogonal protection strategies.

Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
Cat. No. B7916903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Molecular FormulaC15H26N2O4
Molecular Weight298.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1CC1)C2CCN(CC2)CC(=O)O
InChIInChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-4-5-11)12-6-8-16(9-7-12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)
InChIKeyKDFAHNUNTNGUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Overview of [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353982-11-2) for Lead Optimization and Chemical Biology


The compound [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353982-11-2) is a bifunctional piperidine-acetic acid building block featuring a Boc-protected N-cyclopropylamine substituent at the piperidine 4-position . With a molecular formula of C15H26N2O4 and a molecular weight of 298.38 g/mol, it serves as a conformationally constrained intermediate for medicinal chemistry programs, particularly those requiring rigidified piperidine scaffolds with orthogonal protection strategies . The compound is commercially available at ≥95% purity .

Why Piperidine-Acetic Acid Building Blocks Cannot Be Swapped Without Impacting Conformational and Physicochemical Profiles


Piperidine-acetic acid derivatives with identical core scaffolds but differing linker lengths or N-substituents exhibit distinct conformational and physicochemical properties that directly influence molecular recognition, solubility, and permeability [1]. The target compound's direct attachment of the cyclopropylamino group to the piperidine ring eliminates a methylene spacer present in closely related analogs, reducing rotatable bond count and altering lipophilicity . Generic substitution with a methyl-linked analog would introduce additional conformational flexibility and increase logP by approximately 0.5 log units, potentially shifting a lead compound outside of optimal CNS or oral drug space [2].

Quantitative Differentiation of [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Against Closest Analogs


Reduced Conformational Flexibility: One Fewer Rotatable Bond vs. Methyl-Linked Analog

The target compound features a direct N-cyclopropyl attachment to the piperidine 4-position, yielding 6 rotatable bonds. In contrast, the methyl-linked analog (CAS 1353972-66-3) contains a methylene spacer, increasing the rotatable bond count to 7 . Each additional rotatable bond imposes an entropic penalty of approximately 0.7–1.5 kcal/mol upon binding to a rigid protein target, as established in the drug design literature [1]. Procurement of the target compound therefore provides a conformationally more restricted scaffold for probing binding pockets that demand shape complementarity.

Conformational restriction Rotatable bond count Entropic penalty

Lower Lipophilicity: ~0.5 Log Unit Reduction in logP Relative to Methyl-Linked Analog

The methyl-linked analog (CAS 1353972-66-3) exhibits an ACD/LogP of 2.48 . Based on the well-established fragment contribution of a methylene group (π(CH₂) ≈ +0.5 log units) [1], the target compound lacking this linker is estimated to have a logP of approximately 1.98. This lower lipophilicity translates to an improved ligand-efficiency-adjusted lipophilicity (LLE) and a more favorable position within the CNS MPO desirability space, where logP ≤ 3 is desired [2].

Lipophilicity logP CNS MPO

Orthogonal Boc Protection: Superior Synthetic Versatility Over Acetyl-Protected Analog

The target compound carries a Boc (tert-butoxycarbonyl) protecting group on the cyclopropylamine nitrogen, enabling selective deprotection under mild acidic conditions (TFA, 1–4 M HCl/dioxane) without affecting the acetic acid moiety [1]. The acetyl-protected analog (CAS 1353958-36-7) lacks this orthogonality, as the acetyl group removal typically requires strongly basic or reductive conditions incompatible with the carboxylic acid functionality . This makes the target compound directly suitable for Fmoc-SPPS and other solid-phase synthesis workflows where acid-labile protection is mandatory [1].

Protecting group orthogonality Boc vs. Acetyl SPPS compatibility

CNS Druglikeness: Target Compound Resides Within Optimal CNS MPO Space Unlike the Methyl-Linked Analog

Using the CNS MPO scoring function [1], the target compound achieves a composite score > 4.5 (out of 6) due to its favorable TPSA of ~70 Ų and estimated logP of ~1.98. The methyl-linked analog (ACD/LogP = 2.48, TPSA = 70 Ų) yields a lower CNS MPO sub-score for lipophilicity, pushing it closer to the boundary of desirable CNS space (logP ≤ 3) [1]. Compounds with CNS MPO ≥ 4.0 have shown significantly higher probability of successfully advancing through preclinical CNS safety assessment.

CNS druglikeness CNS MPO score TPSA

Evidence-Backed Application Scenarios for [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid in Scientific Procurement


CNS Lead Optimization Libraries Requiring Conformational Restriction

Neuroscience discovery programs targeting GPCRs, ion channels, or neurotransmitter transporters can leverage the target compound's reduced rotatable bond count (6 vs. 7 for methyl-linked analog) to construct libraries with lower conformational entropy upon target binding . The favorable CNS MPO profile, driven by a logP of ~1.98, aligns with the CNS druglikeness criteria established by Wager et al. [1], making this compound the preferred piperidine-acetic acid scaffold for CNS-penetrant lead optimization.

Solid-Phase Peptide Synthesis (SPPS) and PROTAC Conjugate Assembly

The orthogonal Boc protection of the target compound allows direct integration into Fmoc-SPPS workflows . Unlike the acetyl-protected analog (CAS 1353958-36-7), the Boc group is selectively cleaved under acidic conditions that leave the carboxylic acid and Fmoc-protected amines intact [2], enabling the construction of piperidine-acetic acid-containing peptide conjugates or PROTAC linkers with high synthetic fidelity.

Scaffold-Hopping and Structure-Based Design in Kinase or Protease Programs

The direct attachment of the cyclopropylamino group to the piperidine ring provides a unique spatial arrangement of hydrogen-bonding motifs (HBA = 5, HBD = 1) compared to methyl-linked or 3-substituted regioisomers. Computational docking studies of the target compound into ATP-binding pockets or protease S1/S2 subsites can benefit from its distinct torsional profile, potentially identifying binding modes not accessible with bulkier or more flexible analogs.

Physicochemical Optimization in Parallel Library Synthesis

When medicinal chemistry teams need to systematically tune lipophilicity and solubility within a congeneric series, the target compound offers a starting logP of ~1.98—approximately 0.5 log units lower than the methyl-linked analog [1]. This provides a measurable advantage for maintaining ligand efficiency and avoiding 'molecular obesity' during hit-to-lead expansion, per established lead-likeness criteria.

Quote Request

Request a Quote for [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.